An In-depth Technical Guide to 4-Chloro-2-hydroxybenzaldehyde: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 4-Chloro-2-hydroxybenzaldehyde: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Chloro-2-hydroxybenzaldehyde. It includes detailed experimental protocols for its synthesis and purification, an analysis of its chemical reactivity, and essential safety information. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery.
Core Physical and Chemical Properties
4-Chloro-2-hydroxybenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₇H₅ClO₂. It presents as an off-white to pale brown crystalline powder.[1] Its structure, featuring a chlorine atom, a hydroxyl group, and an aldehyde group on a benzene (B151609) ring, makes it a versatile intermediate in organic synthesis.
Quantitative Data Summary
The key physical and chemical properties of 4-Chloro-2-hydroxybenzaldehyde are summarized in the tables below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₇H₅ClO₂ |
| Molecular Weight | 156.57 g/mol |
| CAS Number | 2420-26-0 |
| Appearance | Off-White to Pale Brown Crystalline Powder[1] |
| Melting Point | 45.0 to 49.0 °C |
| Boiling Point | 229.1 ± 20.0 °C (Predicted) |
| Density | 1.404 ± 0.06 g/cm³ (Predicted) |
| pKa | 7.21 ± 0.10 (Predicted) |
| Solubility | Chloroform (B151607) (Sparingly), Methanol (Slightly) |
| Spectral Data | Expected Characteristics |
| ¹H NMR | Signals expected in the aromatic region (around 6.8-7.8 ppm) showing characteristic splitting patterns for a trisubstituted benzene ring. A singlet for the aldehyde proton (CHO) is anticipated at a downfield chemical shift (around 9.8-10.0 ppm). A broad singlet for the hydroxyl proton (OH) is also expected, with its position being solvent and concentration-dependent.[2] |
| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde is expected in the downfield region (around 190-200 ppm). Aromatic carbon signals will appear between approximately 110 and 160 ppm. The carbon bearing the hydroxyl group will be shifted downfield, while the carbon attached to the chlorine atom will also show a characteristic shift.[3][4] |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A strong, sharp absorption peak around 1650-1700 cm⁻¹ is characteristic of the C=O stretching of the aldehyde. C-H stretching of the aromatic ring will be observed slightly above 3000 cm⁻¹.[5] |
| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 156. An (M+2)+ peak with approximately one-third the intensity of the M+ peak will be present due to the isotopic abundance of ³⁷Cl. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).[6][7][8] |
Experimental Protocols
Synthesis of 4-Chloro-2-hydroxybenzaldehyde via Reimer-Tiemann Reaction
The ortho-formylation of phenols, known as the Reimer-Tiemann reaction, is a standard method for preparing hydroxybenzaldehydes.[9][10] This reaction utilizes chloroform in a basic solution to generate a dichlorocarbene (B158193) intermediate, which then acts as the electrophile.[11][12][13]
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
Chloroform (CHCl₃)
-
Water
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (dilute)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 3-chlorophenol in a 10-40% aqueous sodium hydroxide solution.
-
Heat the mixture to approximately 60-70 °C with vigorous stirring.[14]
-
Slowly add chloroform dropwise to the reaction mixture over a period of about one hour. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[12]
-
After the addition of chloroform is complete, continue to stir the reaction mixture at 60-70 °C for an additional 2-3 hours.[11]
-
Allow the mixture to cool to room temperature. If ethanol was used as a co-solvent, it should be removed by distillation.[11]
-
Acidify the aqueous residue to a pH of approximately 4-5 using a dilute solution of hydrochloric acid or sulfuric acid.[11][13]
-
Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification of 4-Chloro-2-hydroxybenzaldehyde
Recrystallization: A suitable solvent system for the recrystallization of 4-Chloro-2-hydroxybenzaldehyde is a mixture of hexanes and a more polar solvent like ethyl acetate or acetone.[15][16]
-
Dissolve the crude product in a minimal amount of the hot solvent mixture.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography: For higher purity, column chromatography can be employed.[15][17]
-
Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column and elute with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Chemical Reactivity and Applications
The reactivity of 4-Chloro-2-hydroxybenzaldehyde is governed by the interplay of its three functional groups. The aldehyde group is susceptible to nucleophilic attack and can undergo various condensation reactions. The hydroxyl group is acidic and can be deprotonated, while the aromatic ring can participate in electrophilic substitution reactions, although the existing substituents will direct the position of further substitution.
A notable reaction is the Claisen-Schmidt condensation , where 4-Chloro-2-hydroxybenzaldehyde reacts with a ketone, such as acetone, in the presence of a base to form an α,β-unsaturated ketone.[1][18] This reaction is a valuable method for forming carbon-carbon bonds.
In the pharmaceutical industry, 4-Chloro-2-hydroxybenzaldehyde serves as a key intermediate in the synthesis of various compounds with potential therapeutic applications.
Mandatory Visualization
Caption: Workflow for the synthesis of 4-Chloro-2-hydroxybenzaldehyde.
Safety Information
4-Chloro-2-hydroxybenzaldehyde is classified as harmful if swallowed and causes skin and eye irritation.[1] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.
References
- 1. Claisen-Schmidt Condensation [cs.gordon.edu]
- 2. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 3. hmdb.ca [hmdb.ca]
- 4. bmse000582 4-Hydroxybenzaldehyde at BMRB [bmrb.io]
- 5. researchgate.net [researchgate.net]
- 6. uni-saarland.de [uni-saarland.de]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 11. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 13. benchchem.com [benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. praxilabs.com [praxilabs.com]
